molecular formula C15H22 B1391933 4-(4-Tert-butylphenyl)-2-methyl-1-butene CAS No. 3605-32-1

4-(4-Tert-butylphenyl)-2-methyl-1-butene

Cat. No. B1391933
CAS RN: 3605-32-1
M. Wt: 202.33 g/mol
InChI Key: XYWWCJXJXWNRST-UHFFFAOYSA-N
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Scientific Research Applications

1. Gas-Phase Protonolysis and Fragmentation Mechanisms

In a study by Matthias, Weniger, and Kuck (1995), the gas-phase protonolysis of compounds related to 4-(4-Tert-butylphenyl)-2-methyl-1-butene was explored. The research highlighted how methyl substituents affect the fragmentation of protonated compounds, revealing insights into hydride transfer and proton affinity in substituted benzene nuclei (C. Matthias, K. Weniger, & D. Kuck, 1995).

2. Reactions with Atomic Carbon

A study conducted by Armstrong, Zheng, and Shevlin (1998) investigated the reaction of arc-generated carbon atoms with tert-butylbenzene derivatives. The study showed how these reactions lead to the formation of various compounds through processes like insertion and intramolecular insertion (B. Armstrong, F. Zheng, & P. Shevlin, 1998).

3. Chemistry of tert-Butylphenylmethylene

Research by Armstrong, Mckee, and Shevlin (1998) focused on the experimental and computational study of the chemistry of tert-butylphenylmethylene, a compound structurally related to 4-(4-Tert-butylphenyl)-2-methyl-1-butene. The study explored its reactivity and the preferred pathways for rearrangement, providing valuable insights into the intramolecular reactions of related compounds (B. Armstrong, M. Mckee, & P. Shevlin, 1998).

4. Synthesis of (Thio)Substituted Butadienes and Butenynes

In 2019, Aysecik Kacmaz researched the synthesis of mono- and tris-thio-substituted butadienes and butenynes using compounds including 4-tert-butylphenyl derivatives. This study demonstrated the diverse synthetic applications and potential of such compounds in organic synthesis (Aysecik Kacmaz, 2019).

5. Cyclometalated Rh(III) and Ir(III) Complexes

Mukhopadhyay et al. (2015) conducted research on cyclometalated Rh(III) and Ir(III) complexes involving benzylidene(4-tert-butylphenyl)amine derivatives. This study provided insights into the synthesis, structure, and biological interactions of these complexes, highlighting their potential in fields like biochemistry and medicinal chemistry (S. Mukhopadhyay et al., 2015).

Future Directions

While I couldn’t find specific future directions for “4-(4-Tert-butylphenyl)-2-methyl-1-butene”, research into similar compounds continues to be an active area of study. For example, the use of tert-butyl groups in NMR studies of macromolecular complexes is being explored3. Additionally, the development of new synthesis methods and applications for tert-butyl-containing compounds is a topic of ongoing research4.


Please note that this information might not be directly applicable to “4-(4-Tert-butylphenyl)-2-methyl-1-butene” due to the differences in chemical structure and properties. For more accurate information, further research into this specific compound is needed.


properties

IUPAC Name

1-tert-butyl-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12(2)6-7-13-8-10-14(11-9-13)15(3,4)5/h8-11H,1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWWCJXJXWNRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-2-methyl-1-butene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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